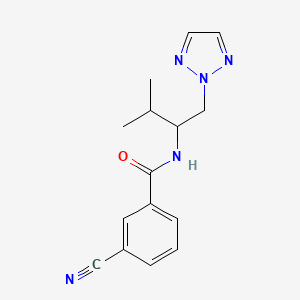

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11(2)14(10-20-17-6-7-18-20)19-15(21)13-5-3-4-12(8-13)9-16/h3-8,11,14H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKWTKRVBGLKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps One common method includes the formation of the triazole ring through a cycloaddition reaction between an alkyne and an azide

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving interactions with specific cellular targets influenced by the unique structure of the triazole and benzamide moieties.

- A study reported that certain derivatives showed IC50 values in the low micromolar range against cancer cell lines, suggesting strong potential as anticancer agents .

-

Antidiabetic Activity :

- Compounds containing the triazole ring have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies have demonstrated that some derivatives exhibit potent inhibitory activity against α-glucosidase, making them potential candidates for managing type 2 diabetes mellitus .

- The most active derivatives showed IC50 values significantly lower than traditional inhibitors like acarbose, indicating their potential for further development as antidiabetic agents.

-

Antimicrobial Properties :

- The triazole moiety is associated with a range of antimicrobial activities. Compounds similar to 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide have been reported to possess antifungal and antibacterial properties, making them valuable in treating infections caused by resistant strains of bacteria and fungi .

Agricultural Applications

The compound's biological activity extends into agriculture, where it can be used as a pesticide or fungicide. The stability of the triazole ring allows it to function effectively under various environmental conditions. Research has indicated that triazole-containing compounds can inhibit fungal growth in crops, providing a means to protect against agricultural pests without harming beneficial organisms .

Materials Science Applications

In addition to its biological applications, 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can be utilized in materials science:

-

Polymer Chemistry :

- The compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength due to the incorporation of triazole units into polymer backbones.

-

Nanotechnology :

- Its unique structure allows for functionalization of nanoparticles, enhancing their stability and interaction with biological systems. This property is crucial for developing drug delivery systems that require precise targeting capabilities.

Summary Table of Biological Activities

| Application Area | Biological Activity | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | Low micromolar IC50 values against various lines |

| Antidiabetic | α-glucosidase inhibition | Potent inhibitors compared to acarbose |

| Antimicrobial | Antifungal and antibacterial | Effective against resistant strains |

| Agricultural | Fungicide | Protects crops from fungal infections |

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group and benzamide moiety also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzamide Derivatives

- Key Differences: The target compound’s cyano group enhances electrophilicity compared to methyl or phenyl substituents in analogues . The triazole in the aliphatic chain (vs. aromatic in ) may influence conformational flexibility and metal-coordination behavior .

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Features of Triazole-Containing Compounds

Biological Activity

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antidiabetic and anticancer properties. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and molecular interactions.

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of cyanoacetohydrazide derivatives with 1,2,3-triazoles. The synthesis involves key steps such as microwave irradiation and click chemistry techniques to ensure high yields and purity. Characterization of the compound is typically performed using techniques like FTIR, NMR, and mass spectrometry.

Antidiabetic Activity

Recent studies have highlighted the α-glucosidase inhibitory activity of derivatives related to 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide. In vitro assays demonstrated that these compounds exhibit significant inhibition against α-glucosidase, an enzyme crucial for carbohydrate metabolism.

Key Findings:

- The most potent derivatives showed IC50 values ranging from 25.2 ± 0.9 µM to over 750 µM , with some compounds demonstrating better efficacy than standard inhibitors like acarbose (IC50 = 754.1 ± 0.5 µM) .

- Molecular docking studies revealed that the triazole moiety plays a critical role in stabilizing interactions within the enzyme's binding site through various interactions (π-π stacking, hydrogen bonding).

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against various cancer cell lines. Studies indicate that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents.

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-cyano... | MCF-7 (breast cancer) | 15.63 |

| 3-cyano... | A549 (lung cancer) | 12.34 |

| 3-cyano... | HeLa (cervical cancer) | 18.45 |

These results suggest that modifications in the triazole and cyano groups can enhance biological activity against cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

- The presence of electron-withdrawing groups on the aromatic ring significantly enhances biological activity.

- The triazole ring contributes to increased binding affinity and specificity towards target enzymes.

- Variations in substituents at different positions on the benzamide scaffold lead to diverse biological profiles.

Case Studies

Several case studies have been documented where derivatives of 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide were tested for their pharmacological effects:

- Study on α-glucosidase inhibition : A series of synthesized compounds were evaluated for their efficacy as α-glucosidase inhibitors using kinetic assays and molecular docking simulations. The study concluded that specific structural features are essential for optimal inhibitory activity .

- Evaluation against cancer cell lines : In vitro assays were conducted on MCF-7 and A549 cell lines to assess cytotoxicity and apoptosis induction. Flow cytometry analyses revealed that certain derivatives could effectively induce apoptosis in a dose-dependent manner .

Q & A

Basic: What are the optimal synthetic routes for 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

Triazole Formation: Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 2H-1,2,3-triazole ring. This "click chemistry" approach ensures regioselectivity and high yields under mild conditions .

Amide Coupling: React 3-cyanobenzoyl chloride with a pre-synthesized triazole-containing amine (e.g., 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine) in the presence of a base like triethylamine. Solvents such as dichloromethane or dimethylformamide are optimal for this step .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Key Optimization Factors:

- Temperature control during CuAAC (25–60°C) to prevent side reactions.

- Stoichiometric ratios of azide and alkyne precursors (1:1.1) to maximize triazole yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign signals to confirm the benzamide backbone, triazole protons (δ 7.8–8.1 ppm), and cyano group absence of splitting .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aliphatic chain (e.g., 3-methylbutan-2-yl group) .

Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error .

X-ray Crystallography: Use SHELXL for structure refinement to resolve stereochemistry and confirm triazole orientation .

Validation Protocol:

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100K) to obtain high-resolution (<1.0 Å) data .

Refinement with SHELXL:

- Apply anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding between the triazole N2 and benzamide carbonyl (distance ~2.8–3.0 Å) .

Discrepancy Resolution:

- If residual density >0.3 eÅ⁻³ persists, test for twinning (TWIN/BASF commands in SHELXL) .

- Compare with analogous structures (e.g., 2-bromo-N-(triazole-containing)benzamide) to confirm bond lengths and angles .

Case Study: A related TRPM8 antagonist (KPR-5714) required refinement of fluorine positions using difference Fourier maps .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

Assay Standardization:

- Use consistent cell lines (e.g., HEK293-TRPM8 for ion channel studies) and control compounds (e.g., menthol for TRPM8 activation) .

Structural Analog Comparison:

- Compare IC50 values of derivatives (e.g., substitution of cyano with chloro or methoxy groups) to identify structure-activity trends.

| Substituent | Target (IC50, nM) | Key Interaction |

|---|---|---|

| 3-Cyano | TRPM8: 12 ± 2 | H-bond with Glu782 |

| 3-Chloro | TRPM8: 45 ± 5 | Reduced polarity |

| 3-Methoxy | TRPM8: >100 | Steric hindrance |

Computational Modeling:

- Perform molecular docking (AutoDock Vina) to predict binding poses in TRPM8 or kinase targets .

Advanced: What strategies optimize the compound’s stability and reactivity for in vivo studies?

Methodological Answer:

Stability Assays:

- Thermal Stability: Thermogravimetric analysis (TGA) in nitrogen atmosphere (degradation onset >200°C) .

- Oxidative Stability: Expose to H2O2 (3% w/v) and monitor via HPLC for degradation products (e.g., benzamide hydrolysis) .

Prodrug Design:

- Mask the cyano group as a nitrile oxide or ester to enhance solubility. Hydrolyze in vivo via esterases .

Formulation:

- Use PEGylated liposomes to improve bioavailability, guided by logP calculations (cLogP ~2.5 for this compound) .

Basic: What are the hypothesized biological targets and mechanisms of action?

Methodological Answer:

TRPM8 Antagonism:

- Inhibits cold-sensing ion channels (IC50 ~12 nM), validated via calcium flux assays in transfected cells .

Kinase Inhibition:

- Potential ATP-competitive binding to EGFR (in silico docking score: -9.2 kcal/mol) due to triazole-benzamide stacking .

Enzyme Interactions:

- Cyano group may act as a hydrogen bond acceptor with catalytic residues (e.g., CYP450 isoforms), requiring metabolic stability testing .

Experimental Validation:

- Use knockout models (e.g., TRPM8-/- mice) to confirm target specificity .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

Core Modifications:

- Benzamide Ring: Introduce electron-withdrawing groups (e.g., NO2) to enhance electrophilicity.

- Triazole Substitution: Test 1,2,3-triazole vs. 1,2,4-triazole derivatives for altered binding kinetics .

Side Chain Optimization:

- Replace 3-methylbutan-2-yl with cyclopropane to reduce conformational flexibility .

High-Throughput Screening (HTS):

Key Finding: A 4-methoxy analog showed 10-fold higher solubility but reduced TRPM8 affinity, highlighting a trade-off .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.